molecular formula C9H11BrO2S B13833974 4-Bromo-5-tert-butylthiophene-2-carboxylic acid CAS No. 40196-86-9

4-Bromo-5-tert-butylthiophene-2-carboxylic acid

Cat. No.: B13833974
CAS No.: 40196-86-9
M. Wt: 263.15 g/mol
InChI Key: JRXXYAWUBZVUGE-UHFFFAOYSA-N
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Description

4-Bromo-5-tert-butylthiophene-2-carboxylic acid is an organic compound with the molecular formula C9H11BrO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom and a tert-butyl group attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-tert-butylthiophene-2-carboxylic acid typically involves the bromination of 5-tert-butylthiophene-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position on the thiophene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-tert-butylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-5-tert-butylthiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5-tert-butylthiophene-2-carboxylic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In materials science, its electronic properties are of interest, and it may interact with other molecules or materials to form conductive or semiconductive structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-tert-butylthiophene-2-carboxylic acid is unique due to the presence of both the bromine atom and the tert-butyl group. This combination of substituents imparts specific reactivity and properties that make it valuable for certain applications, particularly in organic synthesis and materials science .

Properties

IUPAC Name

4-bromo-5-tert-butylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2S/c1-9(2,3)7-5(10)4-6(13-7)8(11)12/h4H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXXYAWUBZVUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(S1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697773
Record name 4-Bromo-5-tert-butylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40196-86-9
Record name 4-Bromo-5-tert-butylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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